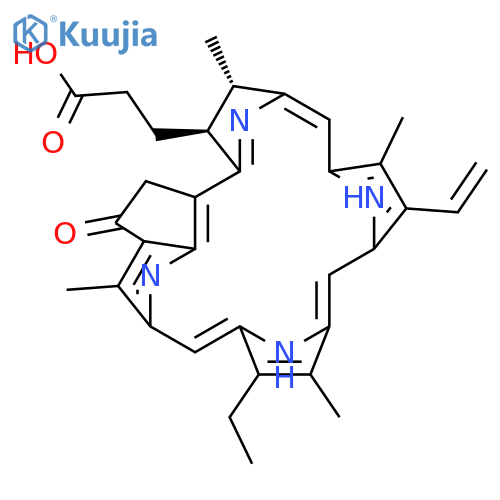Cas no 24533-72-0 (Pyropheophorbide-a)

Pyropheophorbide-a structure
商品名:Pyropheophorbide-a
Pyropheophorbide-a 化学的及び物理的性質
名前と識別子
-
- 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- Pyropheophorbide-a
- 31,32-didehydrophytochlorin
- AG-E-73251
- CHEBI:48398
- CHEMBL1807359
- CHEMBL520220
- CTK8G2687
- pyrophaeophorbide a
- PYROPHEOPHORBIDE
- pyro-pheophorbide a
- pyro-pheophorbide a acid
- SureCN378992
- PpaPpa
- 24533-72-0
- 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- pyrophaeophorbide
- 3-(ethyl-tetramethyl-oxo-vinyl-[?]yl)propanoic acid
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- 3-[(3S,4S)-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- JUDGRMABQJKRPW-UWJYYQICSA-N
- Q27121183
- HY-128973
- IEGUQQKIFBYXLG-UWJYYQICSA-N
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S-trans)-
- F87241
- CS-0102957
- C18064
- AKOS040744355
- J-015556
- DTXSID901315902
- (3S-trans)-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- BDBM50569289
- Pyropheophorbide alpha
- SCHEMBL378992
- Pyropheophorbide a
- Ppa
- SCHEMBL15685040
- CHEBI:172733
- Pyropheophorbide-alpha
- SCHEMBL8065235
- FT-0697012
- NSC778200
- NSC-778200
- 3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, 9CI
- BCP10888
- Pyrophaeophorbid A
- 3-[(1Z,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
-
- MDL: MFCD28975785
- インチ: InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,34-35H,1,8-11H2,2-6H3,(H,39,40)/b23-12-,24-13+,25-12-,26-14-,27-13+,28-14-,32-22-/t17-,21-/m0/s1
- InChIKey: RZECWDZMTHMQDD-MKOXXXPMSA-N
- ほほえんだ: OC(CC[C@H]1[C@H](C)C2N=C1C1CC(=O)C3=C(C(=NC=13)C=C1NC(=CC3NC(C=2)=C(C)C=3C=C)C(C)=C1CC)C)=O
計算された属性
- せいみつぶんしりょう: 534.263
- どういたいしつりょう: 534.263
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 40
- 回転可能化学結合数: 5
- 複雑さ: 989
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 112A^2
- ひょうめんでんか: 0
- 互変異性体の数: 1001
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.32
- ふってん: 1006.359°C at 760 mmHg
- フラッシュポイント: 562.426°C
- 屈折率: 1.643
- PSA: 110.67000
- LogP: 4.13980
- ようかいせい: 未確定
Pyropheophorbide-a セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Pyropheophorbide-a 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T19535-25 mg |
Pyropheophorbide-a |
24533-72-0 | 98.7% | 25mg |
¥ 1,947 | 2023-07-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P922618-50mg |
Pyrophaeophorbid A |
24533-72-0 | 97% | 50mg |
¥1,970.10 | 2022-09-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-5mg |
Pyropheophorbide a |
24533-72-0 | 98% | 5mg |
¥831.00 | 2023-09-09 | |
| Frontier Specialty Chemicals | PPa-10 mg |
Pyropheophorbide-a |
24533-72-0 | 10mg |
$ 54.00 | 2022-11-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P98820-100mg |
Pyropheophorbide-a |
24533-72-0 | 100mg |
¥2502.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-25mg |
Pyropheophorbide a |
24533-72-0 | 98% | 25mg |
¥2993.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-50mg |
Pyropheophorbide-a |
24533-72-0 | ~95% | 50mg |
5058CNY | 2021-05-08 | |
| MedChemExpress | HY-128973-50mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 50mg |
¥2900 | 2024-07-20 | |
| Aaron | AR002P58-100mg |
3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)- |
24533-72-0 | 95% | 100mg |
$254.00 | 2025-01-21 | |
| TargetMol Chemicals | T19535-1 mL * 10 mM (in DMSO) |
Pyropheophorbide-a |
24533-72-0 | 98.7% | 1 mL * 10 mM (in DMSO) |
¥ 539 | 2023-09-15 |
Pyropheophorbide-a 関連文献
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Hongyue Zhang,Xiaodan Wu,Zhiqiang Wang,Yingxue Jin New J. Chem. 2016 40 8522
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
-
Bin Yang,Kaiyuan Wang,Dong Zhang,Bingjun Sun,Bin Ji,Lin Wei,Zhenbao Li,Menglin Wang,Xuanbo Zhang,Haotian Zhang,Qiming Kan,Cong Luo,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2965
-
Fujin Ai,Na Wang,Xiaoman Zhang,Tianying Sun,Qi Zhu,Wei Kong,Feng Wang,Guangyu Zhu Nanoscale 2018 10 4432
-
Yanchun Wei,Feifan Zhou,Da Zhang,Qun Chen,Da Xing Nanoscale 2016 8 3530
24533-72-0 (Pyropheophorbide-a) 関連製品
- 6453-67-4(Methyl pyropheophorbide-a)
- 15664-29-6(Pheophorbide A (>80%) (mixture of diastereomers))
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24533-72-0)Pyropheophorbide-a

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):186.0/316.0/473.0